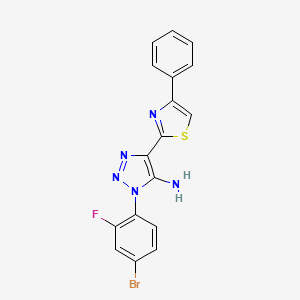

1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

The compound 1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine features a triazole core substituted with a 4-bromo-2-fluorophenyl group at position 1 and a 4-phenylthiazole moiety at position 4.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN5S/c18-11-6-7-14(12(19)8-11)24-16(20)15(22-23-24)17-21-13(9-25-17)10-4-2-1-3-5-10/h1-9H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBPOOGZFMHLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a unique structural arrangement that includes triazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 416.27 g/mol. The presence of halogen substituents (bromo and fluoro) on the phenyl ring potentially enhances its biological activity by influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H11BrFN5S |

| Molecular Weight | 416.27 g/mol |

| CAS Number | 1207007-40-6 |

| Structural Features | Triazole and Thiazole moieties |

Antimicrobial Activity

Compounds containing triazole and thiazole rings are known for their diverse biological activities, including antimicrobial properties. The thiazole moiety is often linked to antifungal activity, while the triazole group has demonstrated efficacy against various pathogens. Preliminary studies suggest that 1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine may exhibit significant antimicrobial properties due to these structural features.

Anticancer Activity

Research indicates that similar compounds have shown promising results in anticancer assays. For instance, thiazole derivatives have been reported to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes or pathways relevant to cancer progression is a focal point for further investigation .

In a comparative study of related compounds, some exhibited IC50 values indicating effective inhibition against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) at concentrations as low as 6.2 μM and 27.3 μM respectively .

The mechanism of action for compounds like 1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Interaction studies are essential to elucidate these mechanisms and establish therapeutic potential.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Key Observations:

- Halogen Substitution : Chloro (Cl) and bromo (Br) derivatives (e.g., compounds 4 and 5) exhibit isostructural crystal packing despite halogen differences, suggesting similar solid-state stability .

- Heterocyclic Variations : Replacing thiazole with oxadiazole (E595-0076) or benzothiazole () alters electronic properties and bioavailability. Thiazole derivatives generally show stronger π-π interactions in target binding .

- Functional Groups: Nitro () and amino groups (target compound) influence reactivity and biological activity, with nitro groups enabling antiproliferative pathways .

Key Insights:

- The target compound’s bromo-fluorophenyl and thiazole groups may enhance DNA binding or kinase inhibition, as seen in structurally related antitumor agents .

- Antimicrobial activity in compound 4 highlights the role of halogenated triazole-thiazole hybrids in disrupting bacterial membranes or enzyme function .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-bromo-2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Precursor preparation : Bromo-fluorophenyl azides and thiazole-bearing alkynes are synthesized separately.

- Cycloaddition : Reaction in a polar solvent (e.g., DMF) under inert atmosphere with CuI as a catalyst at 60–80°C for 12–24 hours .

- Yield optimization : Microwave-assisted synthesis (e.g., 100 W, 100°C, 30 min) reduces reaction time and improves yields by 15–20% compared to conventional heating .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : - and -NMR confirm substituent positions and aromatic proton environments (e.g., fluorine coupling in -NMR for the 2-fluorophenyl group) .

- X-ray crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and packing interactions, critical for confirming the triazole-thiazole linkage and bromine/fluorine substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching CHBrFNS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing bromo and fluoro groups reduce electron density on the triazole, enhancing electrophilic substitution potential .

- Molecular docking : Screens derivatives against target proteins (e.g., kinase enzymes). The thiazole moiety’s planarity and triazole’s hydrogen-bonding capacity are optimized for ATP-binding pocket interactions .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.2) and metabolic stability, guiding structural modifications (e.g., adding hydrophilic groups to the phenyl ring) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in kinase assays)?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (e.g., 10 µM vs. 1 mM) to ensure comparability .

- Structural analogs : Compare activity of the bromo-fluoro derivative with chloro- or iodo-substituted analogs to isolate electronic effects .

- Crystallographic data : Correlate bioactivity with steric clashes observed in protein-ligand co-crystal structures (e.g., fluorine’s van der Waals radius vs. bromine) .

Q. How can reaction scalability and reproducibility be improved for industrial-academic collaborations?

- Methodological Answer :

- Flow chemistry : Continuous synthesis in microreactors minimizes batch-to-batch variability and improves heat transfer for exothermic steps (e.g., azide formation) .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., alkyne-azide cyclization) to maintain >95% conversion .

- DoE (Design of Experiments) : Optimizes variables (temperature, catalyst loading) using response surface methodology (RSM) .

Specialized Methodological Considerations

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer :

- Crystal growth : Slow evaporation from DMSO/water (1:3) yields diffraction-quality crystals. Bromine’s heavy atom effect aids phasing .

- Disorder modeling : The fluorophenyl group may exhibit rotational disorder, resolved using PART instructions in SHELXL .

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis confirm absence of solvent voids .

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

- Methodological Answer :

- Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO) shows redshifted absorption (λ 320 nm → 345 nm) due to thiazole’s π→π* transitions .

- Fluorescence quenching : Bromine’s spin-orbit coupling reduces quantum yield (Φ ~0.1 in ethanol) compared to non-halogenated analogs (Φ ~0.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.